4,5-Diethoxy-2-sulfanylbenzoic acid
Description
Significance of Benzoic Acid Scaffolds in Synthetic Chemistry
The inherent stability and well-understood reactivity of the benzoic acid core make it a reliable platform for constructing more elaborate molecular architectures. preprints.orgresearchgate.net This has led to its incorporation into numerous important synthetic compounds, including a variety of pharmaceuticals. benthamscience.com The ability to systematically modify the substitution pattern on the benzene (B151609) ring provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery, where chemists systematically alter a molecule's structure to optimize its biological activity. benthamscience.com
Table 1: Representative Benzoic Acid Derivatives and their Applications
| Compound Name | Structure | Key Application(s) |
| Acetylsalicylic Acid | Analgesic, anti-inflammatory, antipyretic | |
| Para-aminobenzoic acid (PABA) | Sunscreen agent, dietary supplement | |
| Furosemide | Diuretic |
This table presents examples of well-known compounds built upon a benzoic acid scaffold, illustrating the versatility of this structural motif.
Role of Thiol and Ether Functional Groups in Molecular Design
The introduction of heteroatoms, such as sulfur and oxygen, into an organic framework dramatically influences its properties. The thiol (-SH) and ether (-O-) functional groups, both present in 4,5-Diethoxy-2-sulfanylbenzoic acid, are particularly significant in molecular design for distinct reasons.
Thiol Group: The thiol group, the sulfur analog of an alcohol's hydroxyl group, imparts unique reactivity. youtube.compressbooks.pub Thiols are generally more acidic than their corresponding alcohols and their conjugate bases, thiolates, are excellent nucleophiles. masterorganicchemistry.com A crucial aspect of thiol chemistry, particularly in biological contexts, is their ability to be oxidized to form disulfide bridges (-S-S-). youtube.commasterorganicchemistry.com These disulfide bonds are vital for stabilizing the three-dimensional structures of proteins. youtube.commasterorganicchemistry.com In synthetic chemistry, the thiol group can participate in a wide range of reactions, making it a valuable functional group for creating new carbon-sulfur bonds.
Ether Group: Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally considered to be chemically inert. youtube.com This lack of reactivity makes them excellent solvents for many organic reactions. youtube.com However, their presence is not passive. The oxygen atom in an ether is sp3 hybridized and possesses two lone pairs of electrons, making it a hydrogen bond acceptor. latech.edu This ability to engage in hydrogen bonding can influence the solubility and intermolecular interactions of a molecule. The inclusion of ether groups, such as the ethoxy groups in the target molecule, can also impact a molecule's polarity and lipophilicity, which are critical parameters in medicinal chemistry.
Overview of Substituted Aromatic Acids with Heteroatom Functionalization
Electrophilic aromatic substitution is a fundamental process for introducing a variety of functional groups onto an aromatic ring. acs.org However, the existing substituents on the ring dictate the position and feasibility of subsequent substitutions. Electron-donating groups, such as ethers, typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups, like the carboxylic acid itself, direct to the meta position. wikipedia.org The interplay between these directing effects in polysubstituted aromatic compounds requires careful consideration during synthetic planning.
Furthermore, nucleophilic aromatic substitution provides another avenue for introducing functional groups, particularly on electron-deficient aromatic rings or those bearing good leaving groups. acs.orgyoutube.com The presence of heteroatoms within the aromatic ring itself, creating heteroaromatic systems, further diversifies the possibilities for functionalization. youtube.com
Contextualization of this compound within Current Research Paradigms
While specific research devoted exclusively to this compound is not widely documented in publicly available literature, its structure places it at the intersection of several important research areas. The combination of a benzoic acid core, two electron-donating ethoxy groups, and a nucleophilic thiol group suggests a molecule with a rich and varied chemical character.
The diethoxy substitution pattern would be expected to increase the electron density of the aromatic ring, potentially influencing its reactivity in substitution reactions. The ortho-positioning of the thiol group relative to the carboxylic acid could lead to interesting intramolecular interactions, such as hydrogen bonding, which could affect its conformation and acidity.
Structure
3D Structure
Properties
IUPAC Name |
4,5-diethoxy-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-14-8-5-7(11(12)13)10(16)6-9(8)15-4-2/h5-6,16H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXMBQMWUBFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)S)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697725 | |
| Record name | 4,5-Diethoxy-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100059-52-7 | |
| Record name | 4,5-Diethoxy-2-mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100059-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diethoxy-2-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Diethoxy 2 Sulfanylbenzoic Acid
Strategies for Aromatic Nucleophilic Substitution Leading to Thiol Incorporation
The introduction of a sulfanyl (B85325) (thiol) group onto the aromatic core is a critical step in the synthesis of 4,5-Diethoxy-2-sulfanylbenzoic acid. A prominent strategy for this transformation is nucleophilic aromatic substitution (SNAr), where a leaving group on the aromatic ring is displaced by a sulfur-containing nucleophile.
Introduction of the Sulfanyl Group onto the Benzoic Acid Core
A plausible and direct approach for the synthesis of the target molecule involves the nucleophilic substitution of a halogen atom at the 2-position of a 4,5-diethoxybenzoic acid derivative. The commercial availability of precursors such as 4,5-Diethoxy-2-iodobenzoic acid makes this an attractive starting point. The reaction typically involves treating the halo-substituted benzoic acid with a sulfur nucleophile.
Common sulfur nucleophiles for this purpose include sodium hydrosulfide (B80085) (NaSH), sodium sulfide (B99878) (Na₂S), or thiourea (B124793) followed by hydrolysis. The reaction with thiourea initially forms an isothiouronium salt, which upon basic hydrolysis, yields the desired thiol.
However, the success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates the reaction by stabilizing the intermediate Meisenheimer complex. numberanalytics.comwikipedia.org In the case of 4,5-Diethoxy-2-halobenzoic acid, the two ethoxy groups are electron-donating, which can impede the classical SNAr mechanism by destabilizing the negatively charged intermediate. To overcome this, transition-metal catalysis, particularly with copper, is often employed to facilitate the C-S bond formation.
Sequential Functionalization Approaches for Diethoxy and Sulfanyl Groups
An alternative to direct thiolation of a pre-formed diethoxybenzoic acid is a sequential approach where the functional groups are introduced in a stepwise manner. This strategy offers flexibility in the choice of starting materials and reaction conditions.
One possible sequence begins with a dihydroxybenzoic acid derivative, such as 4,5-dihydroxybenzoic acid. The hydroxyl groups can be converted to ethoxy groups through Williamson ether synthesis. Following the formation of the diethoxy ether linkages, a halogen can be introduced at the 2-position, for example, through iodination. This 2-halo-4,5-diethoxybenzoic acid can then undergo nucleophilic substitution with a sulfur nucleophile as described previously.
Another sequential strategy could involve the introduction of the sulfanyl group at an earlier stage. For instance, starting with a compound like 2-chloro-4,5-dihydroxybenzoic acid, the sulfanyl group could potentially be introduced via nucleophilic substitution of the chlorine atom. Subsequently, the hydroxyl groups would be etherified to yield the final product. The order of these steps would be crucial to avoid unwanted side reactions and to ensure the desired regioselectivity.
Ethereal Linkage Formation through Alkylation Reactions
The introduction of the two ethoxy groups is a fundamental aspect of the synthesis of this compound. This is typically achieved through alkylation of corresponding hydroxyl-substituted precursors.
Regioselective Diethylation of Hydroxyl-Substituted Benzoic Acids
The synthesis of the diethoxy-substituted aromatic ring is commonly accomplished by the Williamson ether synthesis. This involves the deprotonation of hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to displace a leaving group from an ethylating agent, such as ethyl iodide or diethyl sulfate.
Starting from a dihydroxybenzoic acid derivative, such as protocatechuic acid (3,4-dihydroxybenzoic acid) or a regioisomer, the regioselective diethylation of the two hydroxyl groups is paramount. The relative acidity of the hydroxyl protons can influence the selectivity of the alkylation. In some cases, both hydroxyl groups can be alkylated simultaneously by using a stoichiometric excess of the base and ethylating agent.
For instance, the alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones has been shown to proceed with high regioselectivity for the 4-position under specific conditions, such as using cesium bicarbonate in acetonitrile (B52724). wikipedia.orgnih.gov While not a benzoic acid, this demonstrates the feasibility of achieving regioselective alkylation on substituted phenols.
Optimization of Reaction Conditions for Diethoxy Group Introduction
The efficiency of the diethylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the ethylating agent. A variety of bases can be employed, ranging from alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger bases like sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile often being preferred.
The reaction temperature can be adjusted to control the rate of reaction. While some alkylations proceed readily at room temperature, others may require heating to achieve a reasonable reaction time. The optimization of these conditions is essential to maximize the yield of the desired 4,5-diethoxy product while minimizing potential side reactions, such as O- versus C-alkylation or incomplete alkylation.
Carboxylic Acid Functionalization and Protecting Group Strategies
The carboxylic acid group is a key feature of the target molecule, but its acidic proton and electrophilic carbonyl carbon can interfere with certain synthetic transformations. Therefore, the use of protecting groups for the carboxylic acid may be necessary during the synthesis. oup.comlibretexts.orgslideshare.net
Esters are the most common protecting groups for carboxylic acids. oup.comlibretexts.org Methyl, ethyl, or benzyl (B1604629) esters can be readily formed by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. The choice of ester depends on the stability required during subsequent reaction steps and the conditions needed for its eventual removal. For example, benzyl esters can be conveniently removed by hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org
If the sulfanyl group is introduced via a nucleophilic substitution reaction, it may be advantageous to protect the carboxylic acid as an ester to prevent its acidic proton from interfering with the basic conditions often used in such reactions. After the C-S bond formation, the ester can be hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the final product. The selection of the protecting group and the deprotection method must be carefully considered to ensure they are compatible with the other functional groups present in the molecule, particularly the ethoxy and sulfanyl groups.
Purification and Isolation Techniques in the Synthesis of Substituted Benzoic Acids
The purification of substituted benzoic acids, which are typically crystalline solids at room temperature, is a critical step to remove unreacted starting materials, by-products, and catalysts. alfa-chemistry.com The choice of method depends on the physical and chemical properties of the target compound and its impurities. Common techniques include recrystallization, various forms of chromatography, and acid-base extraction. miracosta.edulookchem.com
Recrystallization
Recrystallization is the most common and often most effective method for purifying solid organic compounds like substituted benzoic acids. edubirdie.com The technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. researchgate.net Benzoic acid and its derivatives are characteristically much more soluble in hot water than in cold water, making water a suitable recrystallization solvent in many cases. youtube.com
The general procedure involves:
Dissolution : Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. miracosta.edu
Hot Filtration : Filtering the hot solution to remove any insoluble impurities. youtube.com
Crystallization : Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the benzoic acid derivative decreases, leading to the formation of pure crystals. Impurities that are soluble in the solvent remain in the solution. miracosta.edu
Isolation : Collecting the purified crystals by vacuum filtration. alfa-chemistry.com
Washing and Drying : Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor and then drying them to remove all traces of the solvent. alfa-chemistry.comyoutube.com
Table 2: Key Parameters in the Recrystallization of Benzoic Acids
lookchem.comresearchgate.net| Parameter | Considerations | Reference |
|---|---|---|
| Solvent Choice | The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures. Common solvents include water, ethanol, or toluene/petroleum ether mixtures. | |
| Cooling Rate | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. |
Chromatographic Techniques
When recrystallization is ineffective, or for separating complex mixtures, chromatography is employed. nih.gov The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.
Column Chromatography : This technique is useful for separating compounds with different polarities. For separating a non-polar ester from a more polar carboxylic acid, silica (B1680970) gel is a common stationary phase. researchgate.net However, the acidic nature of silica can sometimes cause issues, such as streaking of the acid spot on a TLC plate or premature elution. This can be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent system. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution for separating complex mixtures of aromatic carboxylic acids. nih.gov The ion-suppressing reversed-phase (RP-HPLC) method is widely used, where the pH of the mobile phase is adjusted to keep the carboxylic acid in its neutral, protonated form, allowing for better retention and separation on a non-polar stationary phase. nih.gov
Ion Exclusion Chromatography (IELC) : This is a specialized form of HPLC particularly suited for separating organic acids. nih.gov The separation mechanism is based on the exclusion of ionized analytes from the pores of an ion-exchange stationary phase. While effective for simple aliphatic acids, the separation of more hydrophobic aromatic acids can be challenging due to secondary interactions with the stationary phase, leading to long retention times. nih.govoup.com
Table 3: Comparison of Chromatographic Techniques for Purifying Substituted Benzoic Acids
researchgate.net| Technique | Principle | Primary Application | Reference |
|---|---|---|---|
| Column Chromatography | Separation based on polarity differences on a solid stationary phase (e.g., silica gel). | Preparative separation of compounds with significant polarity differences. | |
| RP-HPLC | Partitioning between a liquid mobile phase and a non-polar stationary phase, often with pH control to suppress ionization. | Analytical and preparative separation of complex mixtures of aromatic acids. |
Acid-Base Extraction
This chemical purification method leverages the acidic nature of the carboxylic acid group. lookchem.com The process involves dissolving the impure mixture in an organic solvent (e.g., diethyl ether) and washing it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The benzoic acid derivative is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified with a strong acid (e.g., HCl), causing the pure carboxylic acid to precipitate out of the solution, where it can be collected by filtration. lookchem.com
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling patterns, and correlations observed in various NMR experiments, the precise structure of 4,5-Diethoxy-2-sulfanylbenzoic acid can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Pattern Interpretation
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy groups, the carboxylic acid proton, and the sulfanyl (B85325) proton. The aromatic region would likely show two singlets, or two doublets with a small meta-coupling constant, for the protons at positions 3 and 6 on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating ethoxy groups and the electron-withdrawing carboxylic acid and sulfanyl groups.
The two ethoxy groups would each give rise to a quartet and a triplet. The methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet. The integration of these signals would correspond to a 4:6 ratio for the methylene to methyl protons. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The sulfanyl proton (-SH) would also likely appear as a singlet, with a chemical shift that can vary depending on concentration and solvent.
A hypothetical ¹H NMR data table is presented below based on established principles of NMR spectroscopy.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~4.1 | q | 4H | -OCH₂- |
| ~1.4 | t | 6H | -CH₃ |
| >10.0 | br s | 1H | -COOH |
| ~3.5-5.0 | s | 1H | -SH |
Note: 's' denotes a singlet, 'q' a quartet, 't' a triplet, and 'br s' a broad singlet. The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals would be anticipated. The spectrum would feature signals for the six aromatic carbons, the two methylene and two methyl carbons of the ethoxy groups, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups. The carbonyl carbon is expected to resonate at a significantly downfield position (typically >165 ppm).
A hypothetical ¹³C NMR data table is provided below to illustrate the expected resonances.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~150-155 | C-OR (Aromatic) |
| ~145-150 | C-OR (Aromatic) |
| ~120-125 | C-H (Aromatic) |
| ~115-120 | C-H (Aromatic) |
| ~110-115 | C-S (Aromatic) |
| ~105-110 | C-COOH (Aromatic) |
| ~65 | -OCH₂- |
| ~15 | -CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methylene quartet and the methyl triplet of each ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons, such as the aromatic C-H, the -OCH₂-, and the -CH₃ groups.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a chemical formula of C₁₁H₁₄O₄S, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: Expected HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
| [C₁₁H₁₄O₄S + H]⁺ | 243.0635 |
| [C₁₁H₁₄O₄S + Na]⁺ | 265.0454 |
| [C₁₁H₁₃O₄S]⁻ | 241.0489 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and helps to elucidate its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy groups, the carboxylic acid group (as CO₂ or H₂O and CO), and potentially the sulfanyl group. Analyzing these fragmentation patterns would provide further confirmation of the proposed structure.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule and providing insights into its conformational isomers.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency range, allowing for the identification of the molecular components. For this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the ethoxy and carboxylic acid groups, the S-H stretch of the sulfanyl group, and various vibrations associated with the substituted benzene ring. The precise positions of these bands can be influenced by factors such as hydrogen bonding.
A hypothetical data table for the characteristic FTIR absorption bands is presented below. Please note that these are expected ranges and have not been experimentally verified for this specific compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic -CH2-, -CH3) | 2980 - 2850 |
| S-H (Thiol) | 2600 - 2550 (weak) |
| C=O (Carboxylic Acid) | 1725 - 1700 |
| C=C (Aromatic Ring) | 1600 - 1450 |
| C-O (Ether and Carboxylic Acid) | 1300 - 1000 |
Raman Spectroscopy for Molecular Vibrational Modes and Potential Surface-Enhanced Studies
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the S-H and C-S vibrations, as well as the skeletal vibrations of the benzene ring. Furthermore, given the presence of the sulfanyl group which can interact with metal surfaces, Surface-Enhanced Raman Spectroscopy (SERS) could be a powerful tool to study its adsorption and orientation on metallic nanoparticles, providing enhanced signals and detailed interfacial information.
Solid-State Structural Analysis by X-ray Diffraction Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would reveal the exact conformation of the ethoxy groups, the orientation of the carboxylic acid and sulfanyl groups relative to the benzene ring, and the planarity of the molecule.
A hypothetical table of key crystallographic parameters that would be obtained from such a study is shown below.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | The calculated density of the crystal. |
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net This method is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy state of the molecule. Recent studies on substituted benzoic acid esters have utilized DFT calculations to understand molecular geometry and its influence on spectroscopic properties. nih.gov For 4,5-Diethoxy-2-sulfanylbenzoic acid, DFT would elucidate bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular shape.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. In studies of other complex organic molecules, FMO analysis has successfully predicted their bioactivation and reaction pathways. nih.govrsc.org For this compound, this analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red- and yellow-colored areas indicate negative potential (electron-rich), often found around electronegative atoms like oxygen, while blue areas indicate positive potential (electron-poor), usually near hydrogen atoms. researchgate.netresearchgate.net MEP analysis is instrumental in predicting how a molecule will interact with other molecules, including sites for hydrogen bonding and electrophilic/nucleophilic reactions. walisongo.ac.id For this compound, an MEP map would highlight the reactive nature of the carboxylic acid, thiol, and ethoxy groups.
Vibrational Frequency Calculations and Spectroscopic Prediction
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations, often done using DFT methods, help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net
Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are valuable for assigning experimental spectra and confirming molecular structures. The calculated chemical shifts are often correlated with experimental data to validate the computed geometry. ucl.ac.uk For this compound, theoretical NMR predictions would help assign the signals for the protons and carbons in the benzene (B151609) ring, the ethoxy groups, and the carboxylic acid.
Simulated Infrared and Raman Spectra for Experimental Correlation
By calculating the vibrational frequencies and their corresponding intensities, one can generate simulated IR and Raman spectra. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound and to understand its vibrational characteristics. researchgate.net Studies on related molecules like 4-mercaptobenzoic acid frequently use simulated spectra to interpret complex experimental data, especially in techniques like Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netrsc.orgnih.gov Simulating the spectra for this compound would provide a theoretical benchmark for its vibrational modes.
Conformational Analysis and Potential Energy Surface Exploration
Molecules with flexible groups, such as the ethoxy and carboxylic acid groups in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves exploring the molecule's potential energy surface to identify the different stable conformers and the energy barriers for converting between them. This analysis is crucial for understanding the molecule's flexibility and the most likely shapes it will adopt under different conditions. Such studies have been performed for other complex heterocyclic systems to determine the stereochemistry and conformational preferences of the molecule. researchgate.net
Reaction Mechanism Elucidation through Computational Transition State Modeling
No published research could be identified that details the use of computational transition state modeling to elucidate the reaction mechanisms involving this compound. Such studies would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction, identify transition state structures, and calculate activation energies. This information is crucial for understanding how the compound is formed and how it might react with other chemical species. The absence of such data indicates a significant gap in the scientific understanding of the chemical reactivity of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical Context)
Similarly, there is no available research on the use of molecular docking and dynamics simulations to investigate the interactions of this compound with any biological or non-biological targets in a non-clinical context. These computational techniques are instrumental in predicting the binding affinity and mode of interaction between a ligand (in this case, this compound) and a target molecule, such as a protein or a material surface. Molecular dynamics simulations would further provide insights into the stability of these interactions over time. Without such studies, the potential applications of this compound in areas like materials science or as a chemical probe remain unexplored from a computational standpoint.
Chemical Reactivity and Derivatization Strategies
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives through well-established chemical transformations.
The carboxylic acid functionality of 4,5-Diethoxy-2-sulfanylbenzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis for altering the polarity, solubility, and biological activity of a molecule.
Esterification can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for reaction with an alcohol. The choice of alcohol can be varied to introduce a wide range of alkyl or aryl groups, thereby tuning the properties of the resulting ester.
Amidation reactions follow a similar logic, where the carboxylic acid is reacted with a primary or secondary amine. The use of coupling agents is often preferred to facilitate the formation of the amide bond under mild conditions. This reaction allows for the introduction of a vast array of amine-containing fragments, leading to the synthesis of a diverse library of amide derivatives.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |
| Esterification | Alcohol, Coupling Agent (e.g., DCC, EDC) | Ester (-COOR) |
| Amidation | Primary or Secondary Amine, Coupling Agent | Amide (-CONR₂) |
The carboxylic acid group can undergo both reduction and, under specific circumstances, oxidative degradation. Reduction of the carboxylic acid in this compound would yield the corresponding primary alcohol, (4,5-diethoxy-2-sulfanylphenyl)methanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Care must be taken to ensure the sulfanyl (B85325) group is compatible with the chosen reducing agent, or it may require protection.
Oxidative degradation of the carboxylic acid group is a more challenging and less common transformation. Under harsh oxidative conditions, the aromatic ring itself is more likely to be targeted. However, specific oxidative decarboxylation reactions could potentially be employed, though these are highly substrate-dependent.
Transformations at the Sulfanyl Functionality
The sulfanyl group is a nucleophilic and redox-active center, offering numerous avenues for derivatization.
The sulfur atom of the sulfanyl group can be selectively oxidized to form sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the molecule. Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or sodium periodate, are typically used to convert the thiol to a sulfoxide (B87167). Stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the corresponding sulfone. The oxidation state of the sulfur can thus be precisely controlled by the choice of oxidant and reaction conditions.
| Target Functional Group | Typical Oxidizing Agents |
| Sulfoxide (-SO-) | Hydrogen Peroxide (controlled), Sodium Periodate |
| Sulfone (-SO₂-) | Potassium Permanganate, m-CPBA |
The nucleophilic nature of the sulfanyl group allows for the formation of thioethers through reaction with alkyl halides or other electrophiles. This S-alkylation reaction, often carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity, is a straightforward method to introduce a variety of substituents at the sulfur atom.
Furthermore, thiols are known to undergo oxidative coupling to form disulfides. This can be achieved using mild oxidizing agents like iodine or even exposure to air, particularly in the presence of a base. The disulfide derivative of this compound would be a symmetrical molecule containing a disulfide bridge linking two of the original aromatic units.
The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for coordinating with soft metal ions. Thiolates, the deprotonated form of thiols, readily form stable complexes with a variety of transition metals. While specific studies on the metal coordination of this compound are not available, the presence of the thiol functionality strongly suggests its potential to act as a ligand in the formation of metal-organic frameworks (MOFs) or discrete coordination complexes. The carboxylic acid group could also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures.
Chemical Modifications of the Diethoxy Aromatic Ring
The reactivity of the aromatic ring in this compound is primarily dictated by the strong activating and ortho, para-directing effects of the two ethoxy groups. The sulfanyl and carboxylic acid groups also exert significant influence on the substitution pattern.
Electrophilic Aromatic Substitution Patterns
The two adjacent ethoxy groups in the 1,2-diethoxybenzene (B166437) system strongly activate the aromatic ring towards electrophilic attack. This activation directs incoming electrophiles to the positions ortho and para to the activating groups. libretexts.org For this compound, the positions open for substitution are C3 and C6. The combined directing effects of the substituents—ortho, para-directing ethoxy and sulfanyl groups, and meta-directing carboxylic acid—will determine the ultimate position of substitution.
The -OCH2CH3 groups are powerful activating groups, while the -SH group is a moderately activating, ortho, para-director. The -COOH group is a deactivating, meta-director. In this specific arrangement, the positions C3 and C6 are activated by the ethoxy groups. The sulfanyl group at C2 further activates the C3 and C6 positions. The carboxylic acid at C1 directs incoming electrophiles to the C3 and C5 positions. Therefore, the C3 and C6 positions are the most likely sites for electrophilic aromatic substitution. The relative yields of substitution at these positions would depend on the specific electrophile and reaction conditions.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C3 | Ortho to -COOH, Ortho to one -OEt, Para to one -OEt, Ortho to -SH | Highly Activated |
| C6 | Para to -COOH, Ortho to one -OEt, Meta to one -OEt, Meta to -SH | Activated |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Functional Group Interconversions on the Aromatic Core
The functional groups present on the aromatic ring of this compound can be interconverted to introduce new functionalities and enable further derivatization. ub.edufiveable.mevanderbilt.eduimperial.ac.ukyoutube.com
The carboxylic acid group can be converted to a variety of other functional groups. For instance, reduction with a suitable agent like borane (BH3) can yield the corresponding benzyl (B1604629) alcohol. Esterification can be achieved by reaction with an alcohol under acidic conditions. Conversion to an acyl chloride using thionyl chloride (SOCl2) opens up possibilities for the synthesis of amides and other acyl derivatives.
The sulfanyl group is also amenable to a range of transformations. Alkylation of the thiol can lead to the formation of thioethers. organic-chemistry.org Oxidation of the sulfanyl group can yield sulfoxides or sulfones, which would significantly alter the electronic properties of the aromatic ring.
The ethoxy groups are generally stable but can be cleaved under harsh acidic conditions to yield the corresponding dihydroxybenzoic acid derivative.
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Carboxylic Acid (-COOH) | BH3 | Alcohol (-CH2OH) |
| Carboxylic Acid (-COOH) | R-OH, H+ | Ester (-COOR) |
| Carboxylic Acid (-COOH) | SOCl2 | Acyl Chloride (-COCl) |
| Sulfanyl (-SH) | R-X, Base | Thioether (-SR) |
| Sulfanyl (-SH) | H2O2 | Sulfoxide (-SO-H) or Sulfone (-SO2-H) |
Table 2: Potential Functional Group Interconversions
Regioselective Synthesis of Advanced Heterocyclic Compounds and Conjugates
The trifunctional nature of this compound makes it a valuable precursor for the regioselective synthesis of a variety of heterocyclic compounds and conjugates. The sulfanyl and carboxylic acid groups are particularly well-suited for participating in cyclization reactions.
Derivatives of 2-mercaptobenzoic acid are known to be key starting materials for the synthesis of important sulfur-containing heterocycles such as thioxanthones and benzothiazines. acs.orgnih.govnih.gov For example, condensation of 2-mercaptobenzoic acid with arenes in the presence of a strong acid can lead to the formation of thioxanthones. acs.orgnih.gov Similarly, reaction with appropriate precursors can lead to the formation of the 1,2-benzothiazine ring system. nih.gov
The presence of the carboxylic acid allows for the formation of amide bonds, which can be utilized to conjugate this molecule to other chemical entities, including peptides or other bioactive molecules. The sulfanyl group can also be used as a handle for conjugation through the formation of thioether linkages.
| Heterocyclic System | General Synthetic Strategy | Potential Precursors |
| Thioxanthones | Intramolecular cyclization of an S-aryl derivative | 4,5-Diethoxy-2-(arylsulfanyl)benzoic acid |
| Benzothiazines | Condensation with a suitable dielectrophile | This compound and a dihaloalkane |
| Benzothiazoles | Condensation with an aldehyde or carboxylic acid derivative | 2-Amino-4,5-diethoxythiophenol (derived from the title compound) |
Table 3: Strategies for the Synthesis of Heterocyclic Compounds
Applications As a Precursor in Advanced Chemical Materials and Analytical Science
Role as a Synthetic Intermediate for Complex Organic Architectures
The structure of 4,5-Diethoxy-2-sulfanylbenzoic acid, possessing a carboxylic acid, a thiol (sulfanyl) group, and an electron-rich aromatic ring, suggests its potential as an intermediate in the synthesis of more complex molecules. The carboxylic acid and thiol groups provide reactive sites for a variety of organic transformations.
Building Block for Polyheterocyclic Compounds
There is currently no specific information available in the surveyed literature detailing the use of this compound as a direct precursor for the synthesis of polyheterocyclic compounds. In theory, the presence of the thiol and carboxylic acid groups could allow for cyclization reactions to form thiazine (B8601807) or other sulfur-containing heterocyclic systems. However, no published examples of such transformations involving this specific compound have been identified.
Precursor for Advanced Ligands in Organometallic Chemistry
The thiol and carboxylic acid functionalities of this compound make it a potential candidate for the synthesis of ligands for organometallic chemistry. The soft sulfur donor of the thiol group and the hard oxygen donors of the carboxylate group could coordinate to a variety of metal centers. Despite this potential, there is no specific research detailing its use as a precursor for advanced ligands.
Contributions to Coordination Chemistry and Materials Science
The potential for this compound to act as a ligand for metal ions opens up possibilities for its use in coordination chemistry and the development of new materials.
Design of Ligands for Metal Complexes with Tunable Properties
While the structural features of this compound are suggestive of its utility in designing ligands, no specific studies have been found that demonstrate the synthesis of metal complexes with this compound and the subsequent tuning of their properties. The electronic properties of the ligand, influenced by the ethoxy groups, could theoretically be used to modulate the electronic and catalytic properties of a coordinated metal center, but this remains a hypothetical application without direct supporting research.
Exploration in the Synthesis of Functional Polymers or Conjugated Systems
The bifunctional nature of this compound could, in principle, allow it to be used as a monomer in polymerization reactions. For instance, the carboxylic acid and thiol groups could participate in polycondensation or other polymerization processes. However, a review of the available literature does not provide any examples of its use in the synthesis of functional polymers or conjugated systems. Research in the field of functional polymers often focuses on other benzoic acid derivatives or thiophene-based monomers.
Utility in Analytical Chemistry Methodologies
There is no information available in the public domain regarding the application of this compound in any analytical chemistry methodologies, either as a reagent, a standard, or a component of an analytical device.
Surface-Enhanced Raman Scattering (SERS) Substrate Modification
The development of highly sensitive and stable substrates is crucial for the advancement of Surface-Enhanced Raman Scattering (SERS), a powerful analytical technique. Research has explored the use of various molecules to functionalize SERS substrates to enhance their performance. In this context, molecules with thiol groups are of particular interest due to their strong affinity for noble metal surfaces like silver and gold, which are commonly used in SERS.
While direct studies on this compound are not extensively documented in publicly available literature, the principles of SERS substrate modification using similar thiol-containing aromatic carboxylic acids provide a framework for its potential application. For instance, studies on 4-mercaptobenzoic acid have demonstrated its ability to form self-assembled monolayers on silver surfaces, leading to significant Raman signal enhancement. mdpi.com The thiol group acts as an anchor to the metal surface, while the carboxyl group can be used to modulate the surface chemistry or to interact with specific analytes. Similarly, research on other functionalized benzoic acids highlights the importance of the molecular structure in determining the orientation and packing of the molecules on the substrate surface, which in turn affects the SERS enhancement factor.
The ethoxy groups in this compound could potentially influence the hydrophobicity of the modified surface and the orientation of the molecule, which may offer advantages in specific SERS applications. Further research is needed to fully elucidate the specific contributions of this compound to SERS substrate modification.
Derivatization Agent for Enhanced Detection in Mass Spectrometry
At present, there is a lack of specific published research detailing the use of this compound as a derivatization agent for enhanced detection in mass spectrometry.
Investigation in Biochemical Studies (Focusing on Chemical Mechanisms of Interaction, Not Efficacy)
The interactions of small molecules with biological targets are of fundamental interest in biochemistry. Understanding these interactions at a molecular level can provide insights into biological processes and can aid in the development of new research tools.
Elucidation of Molecular Interactions with Biochemical Targets (e.g., Enzyme Binding Studies in Vitro, without clinical implications)
Currently, there are no specific in vitro studies published in the public domain that detail the molecular interactions or enzyme binding of this compound.
Development of Chemical Probes for Pathway Investigations (non-therapeutic applications)
The development of chemical probes is essential for studying biological pathways. These probes are molecules designed to interact with specific components of a pathway, allowing researchers to investigate its function. While the structure of this compound suggests potential for such applications, there is currently no available research demonstrating its use as a chemical probe for pathway investigations.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 4,5-Diethoxy-2-sulfanylbenzoic acid may not be optimized for sustainability, scalability, or efficiency. Future research should focus on developing greener synthetic pathways. This could involve the use of more environmentally benign solvents, catalysts, and starting materials. For instance, exploring enzymatic catalysis or mechanochemical synthesis could lead to significant improvements in the environmental footprint of its production.
Key Research Objectives:
Green Chemistry Approaches: Investigation into the use of water or supercritical carbon dioxide as reaction media to replace traditional organic solvents.
Catalyst Development: Design and application of novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to enhance reaction rates and selectivity.
Flow Chemistry: Implementation of continuous flow reactors to improve reaction control, safety, and scalability.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Current Approach (Hypothetical) | Proposed Novel Approach | Potential Advantages of Novel Approach |
|---|---|---|---|
| Reaction Type | Multi-step batch synthesis | Single-pot, continuous flow synthesis | Reduced reaction time, improved yield, enhanced safety |
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Green solvents (e.g., Water, Ethanol) | Lower environmental impact, reduced toxicity |
| Catalyst | Homogeneous acid/base catalysts | Heterogeneous biocatalysts or nanocatalysts | Catalyst reusability, milder reaction conditions |
Advanced Spectroscopic Probing of Dynamic Molecular Behavior
While standard spectroscopic techniques like NMR and IR are used for basic characterization, advanced spectroscopic methods can provide deeper insights into the dynamic behavior of this compound. Techniques such as ultrafast transient absorption spectroscopy could be employed to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties. Furthermore, two-dimensional infrared (2D-IR) spectroscopy could reveal details about intramolecular and intermolecular hydrogen bonding dynamics.
Potential Spectroscopic Investigations:
Femtosecond Transient Absorption: To map the energy relaxation pathways following photoexcitation.
2D-IR Spectroscopy: To probe the vibrational coupling and dynamics of the carboxylic acid and sulfanyl (B85325) functional groups.
Solid-State NMR: To characterize the structure and dynamics in the solid state, including polymorphism.
Integration with Emerging Computational Techniques for Predictive Modeling
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to predict its geometric structure, vibrational frequencies, and electronic properties. Molecular dynamics (MD) simulations can provide insights into its behavior in different solvent environments and its interactions with other molecules.
Table 2: Proposed Computational Studies on this compound
| Computational Method | Research Focus | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity | Optimized geometry, IR and UV-Vis spectra, chemical reactivity indices |
| Molecular Dynamics (MD) | Solvation and conformational analysis | Solvation free energy, radial distribution functions, conformational landscape |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Binding affinities and reaction mechanisms in biological systems |
These computational models can guide experimental work by identifying promising research directions and helping to interpret experimental results.
Expansion of Derivatization Pathways for Unique Chemical Entities
The functional groups of this compound—the carboxylic acid, the sulfanyl group, and the aromatic ring—provide multiple sites for derivatization. Future research should explore novel chemical transformations to create a library of unique derivatives with tailored properties. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the sulfanyl group can be oxidized or alkylated.
Illustrative Derivatization Strategies:
Esterification and Amidation: Reaction of the carboxylic acid with a diverse range of alcohols and amines to produce esters and amides with varied functionalities.
Thiol-ene Click Chemistry: Utilizing the sulfanyl group for click reactions to attach the molecule to polymers or surfaces.
Electrophilic Aromatic Substitution: Introduction of additional functional groups onto the benzene (B151609) ring to modulate the electronic properties of the molecule.
Exploration of New Applications in Materials and Sensor Technologies
The unique combination of functional groups in this compound makes it an attractive candidate for applications in materials science and sensor technology. The carboxylic acid and sulfanyl groups can act as anchoring points for binding to metal surfaces or nanoparticles, making it a potential component in the development of self-assembled monolayers (SAMs) or functionalized nanomaterials.
Potential Application Areas:
Metal-Organic Frameworks (MOFs): The molecule could serve as an organic linker for the synthesis of novel MOFs with potential applications in gas storage or catalysis.
Chemical Sensors: Derivatization of the molecule with chromophores or fluorophores could lead to the development of chemosensors for the detection of specific metal ions or small molecules.
Conducting Polymers: Incorporation of the molecule into polymer backbones could yield new conducting or redox-active materials.
Further research into these areas will undoubtedly expand the scientific understanding and technological utility of this versatile chemical compound.
Q & A
Q. Q1. What are the recommended synthetic routes for 4,5-Diethoxy-2-sulfanylbenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
- Ethoxylation : Selective ethoxy group introduction at positions 4 and 5 via nucleophilic substitution under alkaline conditions (e.g., NaOH in ethanol, 60–80°C) .
- Sulfanylation : Thiol (-SH) group incorporation at position 2 using thiourea or H2S gas, requiring inert atmospheres (N2/Ar) to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields vary (45–70%) based on stoichiometric control of ethoxylation and sulfanylation steps .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : <sup>1</sup>H NMR confirms ethoxy groups (δ 1.3–1.5 ppm for -CH3, δ 3.7–4.1 ppm for -OCH2) and sulfanyl proton (δ 3.5–4.0 ppm, broad). <sup>13</sup>C NMR verifies carboxylate (δ 170–175 ppm) .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangement, bond angles, and hydrogen-bonding networks critical for stability .
- HPLC-MS : Ensures >95% purity and detects byproducts like oxidized disulfides (e.g., using C18 column, acetonitrile/0.1% formic acid gradient) .
Q. Q3. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer: The sulfanyl (-SH) group is prone to oxidation, forming disulfide dimers. Mitigation strategies include:
- Storage : Under inert gas (argon) at –20°C in amber vials to limit light/oxygen exposure .
- Stabilizers : Add 1–2% ascorbic acid or EDTA to aqueous solutions to chelate metal ions that catalyze oxidation .
- Monitoring : Regular TLC or HPLC analysis to detect degradation (e.g., new peaks at Rf 0.6–0.8) .
Advanced Research Questions
Q. Q4. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic/nucleophilic sites (e.g., Fukui indices). The sulfanyl group shows high nucleophilicity (f<sup>–</sup> > 0.1), favoring S–H bond activation in metal-catalyzed reactions .
- MD Simulations : Assess solvation effects in polar solvents (DMSO, ethanol) to model ligand-exchange dynamics in coordination chemistry .
Q. Q5. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in antimicrobial assays (e.g., MIC values) may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes (1×10<sup>6</sup> CFU/mL) .
- Compound Degradation : Pre-assay HPLC validation ensures intact sulfanyl groups. Bioactivity loss >20% indicates oxidative degradation .
- Synergy Studies : Check for adjuvant effects with β-lactams or quinolones using checkerboard assays (FIC index <0.5 confirms synergy) .
Q. Q6. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems : Use ethanol/PEG 400 (30:70 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD, 10% w/v) to enhance aqueous solubility (>5 mg/mL) .
- pH Adjustment : Ionize the carboxylate group at pH 7.4 (pKa ~2.5 for -COOH) to improve hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release, validated by dialysis bag methods (PBS, 37°C) .
Analytical and Data Analysis
Q. Q7. What advanced chromatographic techniques differentiate this compound from structural analogs?
Methodological Answer:
Q. Q8. How should researchers interpret conflicting crystallographic data on hydrogen-bonding networks?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
